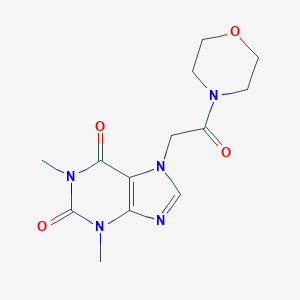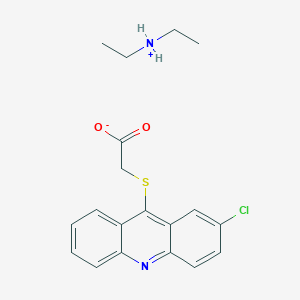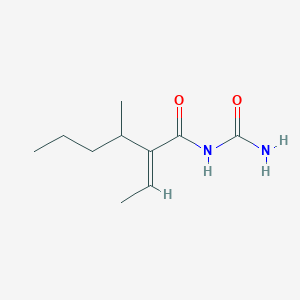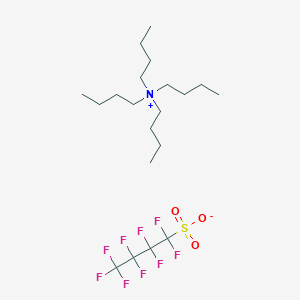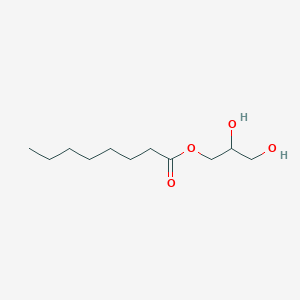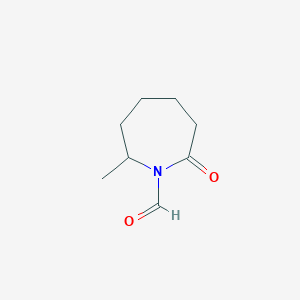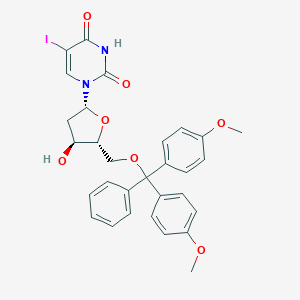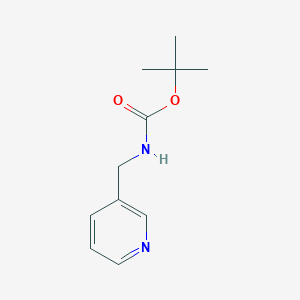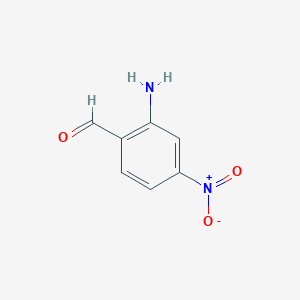
2-Amino-4-nitrobenzaldehyde
Overview
Description
2-Amino-4-nitrobenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C7H6N2O3 and its molecular weight is 166.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Azomethine Ylides and Derivatives : Nitro-substituted benzaldehydes, like 2-Amino-4-nitrobenzaldehyde, can be used to synthesize azomethine ylides and their derivatives under mild conditions (Taha et al., 2020).
Starting Compound for Novel Diaryl- and Arylnitrofuroxans : The oxime of 3-amino-5-nitrobenzaldehyde, a related compound, was synthesized and used as a starting compound for creating novel diaryl- and arylnitrofuroxans (Epishina et al., 1997).
Catalyzing Aldol Type Product Formation : Zn2+ complexes of α-amino acid esters, which could involve derivatives of this compound, catalyze reactions producing enantiomeric excess aldol type products (Nakagawa et al., 1985).
Catalyst for Asymmetric Aldol Reactions : A biphenyl-based axially chiral amino acid derivative was synthesized and shown to be highly efficient in catalyzing direct asymmetric aldol reactions, indicating potential applications for this compound derivatives in such reactions (Kano et al., 2007).
Hydrogenation of Nitroaromatics : A palladium complex of a melamino-formaldehyde polymer, potentially involving this compound, was used to catalyze the hydrogenation of nitroaromatics containing carbonyl groups (Cao et al., 1999).
One-Pot Reduction and Allylation of Nitrobenzaldehydes : Indium-mediated processes efficiently produced homoallylic alcohol and aromatic amine precursors from nitrobenzaldehydes, showcasing a method that could potentially include this compound (Cho et al., 2002).
Reductive Alkylation of Proteins : A study highlighted the potential of using this compound for the reductive alkylation of proteins under mild conditions, beneficial in protein chemistry (Friedman et al., 2009).
Actinometer for Solution and Ice Photochemistry : 2-Nitrobenzaldehyde, closely related to this compound, serves as a reliable actinometer for both solution and ice photochemistry (Galbavy et al., 2010).
Crystal Structure Stability : Hydrogen bonding interactions play a crucial role in the stability of the crystal structure of certain nitrobenzaldehyde derivatives (Subashini et al., 2020).
Mechanism of Action
Target of Action
The primary target of 2-Amino-4-nitrobenzaldehyde is the enzyme L-threonine transaldolase . This enzyme plays a crucial role in the catalysis of various biochemical reactions, particularly those involving the formation of carbon-carbon bonds .
Mode of Action
This compound interacts with its target, L-threonine transaldolase, through a process known as nucleophilic catalysis . In this process, the compound acts as a nucleophile, donating an electron pair to form a covalent bond with the enzyme . This interaction results in the formation of an intermediate complex, which subsequently undergoes further reactions .
Biochemical Pathways
The interaction of this compound with L-threonine transaldolase affects the glycine biosynthetic pathway . This pathway is responsible for the production of glycine, an essential amino acid involved in protein synthesis . The compound’s interaction with the enzyme accelerates the rate of hydrazone bond formation, a key step in the glycine biosynthetic pathway .
Pharmacokinetics
The pharmacokinetic properties of this compound include high gastrointestinal absorption and low skin permeation .
Result of Action
The result of the action of this compound is the efficient formation of hydrazone bonds, which are crucial in various research fields . These bonds are particularly important in dynamic combinatorial chemistry, a branch of chemistry that involves the generation of diverse molecular libraries .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the presence of water-compatible Lewis acids can enhance the reaction between the compound and its target enzyme . Additionally, the compound’s action can be affected by the pH of the environment, with optimal activity observed under physiological conditions .
Biochemical Analysis
Biochemical Properties
It is known that nitrobenzaldehydes can participate in various chemical reactions, including nucleophilic substitution and oxidation
Cellular Effects
It has been suggested that nitrobenzaldehydes may have potential effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that nitrobenzaldehydes can participate in various chemical reactions, including nucleophilic substitution and oxidation . These reactions could potentially lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Temporal Effects in Laboratory Settings
It is known that nitrobenzaldehydes can participate in various chemical reactions, and these reactions could potentially change over time
Properties
IUPAC Name |
2-amino-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-3-6(9(11)12)2-1-5(7)4-10/h1-4H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVANZONLCMNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]-5-hydroxy-6,7,8-trimethoxy-3-methylchromen-4-one](/img/structure/B12228.png)

![13,26,39,52,53,55,56,57-Octaza-54lambda2-stannatetradecacyclo[25.25.3.114,25.140,51.02,11.04,9.012,53.015,24.017,22.028,37.030,35.038,55.041,50.043,48]heptapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25(57),26,28,30,32,34,36,38,40(56),41,43,45,47,49,51-heptacosaene](/img/structure/B12231.png)
